2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrobenzothiopyrimidine core, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyrimidine core. This can be achieved through a series of condensation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the reagent.
Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group through an amide bond formation reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide can be compared with other benzothiopyrimidine derivatives, such as:
- 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
These compounds share a similar core structure but differ in the substituents on the aromatic rings
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide represents a novel addition to the class of biologically active compounds, particularly those containing thiadiazole and related structures. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorophenyl group which may enhance its lipophilicity and biological activity.
- A thiadiazole moiety known for diverse biological activities including anticancer and anticonvulsant effects.
Anticancer Activity
Recent studies have indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of key metabolic pathways such as glycolysis and apoptosis induction.
Table 1: Summary of Anticancer Studies
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Thiadiazole Derivative A | Breast Cancer | 5.2 | Induction of apoptosis |
Thiadiazole Derivative B | Lung Cancer | 3.8 | Inhibition of glycolysis |
2-{[4-(4-fluorophenyl)...} | TBD | TBD | TBD |
Note: Specific data for the compound is currently under investigation.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been well documented. The mechanisms typically involve modulation of GABA receptors and voltage-gated ion channels. In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can significantly reduce seizure activity.
Case Study:
A study conducted by Aliyu et al. (2021) demonstrated that a related thiadiazole compound exhibited an LD50 of 3,807.87 mg/kg with significant protection rates (66.67% at 100 mg/kg in MES). This suggests a favorable safety profile alongside efficacy in seizure reduction.
The biological activity of the compound can be attributed to several potential mechanisms:
- GABAergic Modulation: Enhancing GABA receptor activity may lead to increased inhibitory neurotransmission, contributing to anticonvulsant effects.
- Ion Channel Interaction: Compounds with similar structures often interact with sodium and calcium channels, stabilizing neuronal membranes.
- Apoptotic Pathway Activation: For anticancer effects, inducing apoptosis via mitochondrial pathways is a common mechanism.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption: The presence of the fluorophenyl group may enhance membrane permeability.
- Distribution: Lipophilicity indicated by LogP values suggests good tissue distribution.
- Metabolism and Excretion: Further studies are needed to elucidate metabolic pathways and excretion routes.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Molecular Weight | 577.5 g/mol |
LogP | 7 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 11 |
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-15-10-12-17(13-11-15)28-23(30)21-18-8-4-5-9-19(18)32-22(21)27-24(28)31-14-20(29)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFOTKCTWUEGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.